molecular formula C22H20N4OS B12019117 3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B12019117
M. Wt: 388.5 g/mol
InChI Key: RSGDCMSTLDPCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including a benzylsulfanyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable electrophile.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as pyridine-2-carboxaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the triazole or pyridine rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Halogenated solvents, strong bases or acids, and controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Various substituted triazole or pyridine derivatives.

Scientific Research Applications

3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of its potential anticancer activity, the compound may interact with cellular proteins and enzymes involved in cell proliferation and apoptosis. It may also induce oxidative stress and disrupt cellular signaling pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to its combination of a triazole ring, pyridine ring, and specific substituents

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

3-[5-benzylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H20N4OS/c1-2-27-20-12-10-19(11-13-20)26-21(18-9-6-14-23-15-18)24-25-22(26)28-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3

InChI Key

RSGDCMSTLDPCKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.